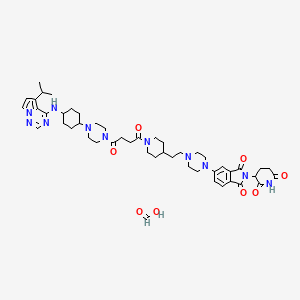
PROTAC IRAK3 degrade-1 (formic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC IRAK3 degrade-1 (formic) is a potent and selective degrader of interleukin-1 receptor-associated kinase 3 (IRAK3). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which is designed to target and degrade specific proteins within cells. PROTAC IRAK3 degrade-1 (formic) has an IC50 value of 5 nanomolar, indicating its high efficacy in degrading IRAK3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK3 degrade-1 (formic) involves multiple steps, including the preparation of the ligand for the protein of interest (IRAK3) and the ligand for the E3 ubiquitin ligase, connected by a suitable linker. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of PROTAC IRAK3 degrade-1 (formic) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC IRAK3 degrade-1 (formic) primarily undergoes binding and degradation reactions. It forms a ternary complex with IRAK3 and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK3 by the proteasome .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of PROTAC IRAK3 degrade-1 (formic) include dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .
Major Products
The major product of the reaction involving PROTAC IRAK3 degrade-1 (formic) is the degraded form of IRAK3, which is targeted for proteasomal degradation. This results in the reduction of IRAK3 levels within the cell .
Applications De Recherche Scientifique
PROTAC IRAK3 degrade-1 (formic) has a wide range of scientific research applications:
Mécanisme D'action
PROTAC IRAK3 degrade-1 (formic) exerts its effects by forming a ternary complex with IRAK3 and the E3 ubiquitin ligase cereblon (CRBN). This complex facilitates the ubiquitination of IRAK3, marking it for degradation by the proteasome. The degradation of IRAK3 leads to the suppression of pro-inflammatory signaling pathways in innate leukocytes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
PROTAC IRAK3 degrade-1 (formic) is unique in its high selectivity and potency for degrading IRAK3. Its IC50 value of 5 nanomolar is significantly lower than that of many other PROTAC molecules, indicating its superior efficacy .
Propriétés
Formule moléculaire |
C48H65N11O8 |
|---|---|
Poids moléculaire |
924.1 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione;formic acid |
InChI |
InChI=1S/C47H63N11O6.CH2O2/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62;2-1-3/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62);1H,(H,2,3) |
Clé InChI |
BFLIYXLHZMYACM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


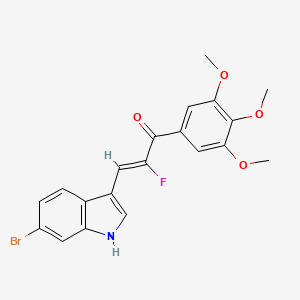
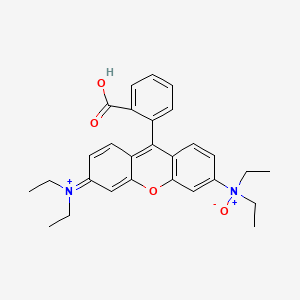
![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

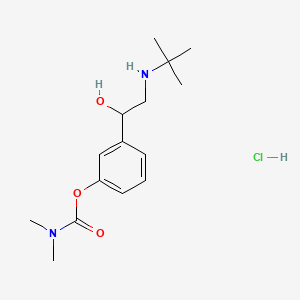
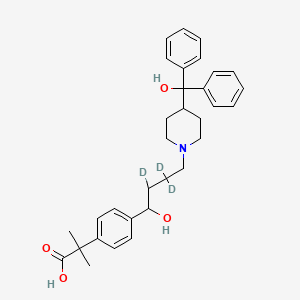
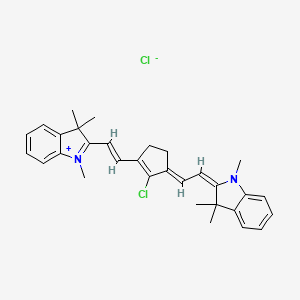
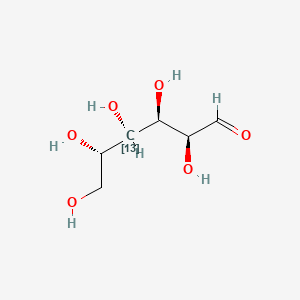
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
